1-Bromo-2-chloro-1,1,2-trifluoroethane
Overview
Description
Synthesis Analysis
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as halothane, has been the subject of various synthetic routes. A notable method involves the reaction of aliphatic and aromatic thiols with halothane in the presence of sodium dithionite and sodium bicarbonate, illustrating its utility as a building block for fluorine compounds through organometallic and free radical reactions (Pustovit et al., 2010).
Molecular Structure Analysis
The molecular structure of halothane demonstrates intermolecular interactions and the role of fluorine substitution. An X-ray diffraction study revealed the crystal structure of halothane under pressure, showing dominant halogen...halogen and halogen...hydrogen interactions, providing insight into its vapor pressure characteristics compared to its hydrogenated analogue (Olejniczak et al., 2009).
Chemical Reactions and Properties
Halothane undergoes various chemical reactions, including photodissociation dynamics studied near 234 nm, revealing details about the C–Br and C–Cl bond scission. This is crucial for understanding its behavior in different chemical environments and its reactivity towards other compounds (Saha et al., 2013).
Physical Properties Analysis
The physical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane, such as vapor pressure and intermolecular forces, are closely related to its molecular structure and halogen content. Studies on its molecular association provide insights into its vapor pressure characteristics and the effects of fluorine substitution on intermolecular interactions.
Chemical Properties Analysis
The chemical properties of halothane, including its reactivity and the formation of ionic fragments upon electron ionization, have been characterized in detail. Its reactions with neutral halothane to form ionized olefins and the subsequent fragmentation patterns offer a comprehensive view of its chemical behavior and potential applications in synthesis (Marotta et al., 2005).
Scientific Research Applications
Thermophysical Property Data Analysis
Scientific Field: Physical Chemistry
Application Summary
1-Bromo-2-chloro-1,1,2-trifluoroethane is used in the analysis of thermophysical property data. This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
Methods of Application
The application involves the use of the NIST ThermoData Engine software package. The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, and refractive index are analyzed .
Results or Outcomes
The results include a collection of critically evaluated thermodynamic property data for the compound. These data are generated through dynamic data analysis .
Synthesis of Multi-Halogenated Alkenes
Scientific Field: Organic Chemistry
Application Summary
1-Bromo-2-chloro-1,1,2-trifluoroethane, also known as halothane, is used as a fluorine-containing building block for the construction of trifluoromethyl and difluoromethylene motifs. These structures have been found in several multifunctional materials and biologically important molecules .
Methods of Application
The application involves the reaction of halothane with various phenoxides to provide various aryl difluoroalkyl ethers. The fluoroalkenyl group in the ethers is a potentially useful moiety that could participate in cross-coupling reactions for replacement of the bromine atom with an aryl or alkynyl unit .
Results or Outcomes
The results include the successful synthesis of various aryl difluoroalkyl ethers and fluoroalkenyl ethers. These compounds have potential for further functionalization .
Reaction Thermochemistry Data Analysis
Scientific Field: Physical Chemistry
Application Summary
1-Bromo-2-chloro-1,1,2-trifluoroethane is used in the analysis of reaction thermochemistry data. This compound is used in the NIST Chemistry WebBook for data compilation .
Methods of Application
The application involves the use of the NIST Chemistry WebBook. The compound’s properties such as reaction heat, electron ionization mass spectrum are analyzed .
Results or Outcomes
The results include a collection of critically evaluated thermochemical reaction data for the compound. These data are generated through dynamic data analysis .
Surface Treatment and Extraction of Fats and Aroma Substances
Scientific Field: Industrial Chemistry
Methods of Application
The application involves the use of the compound in various industrial processes. It is used in its liquid form for surface treatment and dry-cleaning. It is also used in the extraction of fats and aroma substances from various materials .
Results or Outcomes: The results include the successful treatment of surfaces, effective dry-cleaning of textiles, and efficient extraction of fats and aroma substances .
Reaction Thermochemistry Data Analysis
Scientific Field: Physical Chemistry
Application Summary
1-Bromo-2-chloro-1,1,2-trifluoroethane is used in the analysis of reaction thermochemistry data. This compound is used in the NIST Chemistry WebBook for data compilation .
Methods of Application
The application involves the use of the NIST Chemistry WebBook. The compound’s properties such as reaction heat, electron ionization mass spectrum are analyzed .
Results or Outcomes
The results include a collection of critically evaluated thermochemical reaction data for the compound. These data are generated through dynamic data analysis .
Surface Treatment and Extraction of Fats and Aroma Substances
Scientific Field: Industrial Chemistry
Methods of Application
The application involves the use of the compound in various industrial processes. It is used in its liquid form for surface treatment and dry-cleaning. It is also used in the extraction of fats and aroma substances from various materials .
Results or Outcomes: The results include the successful treatment of surfaces, effective dry-cleaning of textiles, and efficient extraction of fats and aroma substances .
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-chloro-1,1,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClF3/c3-2(6,7)1(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTODZKBBUMDQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861887 | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-1,1,2-trifluoroethane | |
CAS RN |
354-06-3 | |
Record name | 1-Bromo-2-chloro-1,1,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Trifluoro-1-bromo-2-chloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: GYFXFFE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123315 | |
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Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-chloro-1,1,2-trifluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2-CHLORO-1,1,2-TRIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11Q6C1GL2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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